Bis(difluoromethanesulfinic acid) ZINC
Description
Significance of Organofluorine Compounds in Advanced Materials and Chemical Biology
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical sciences. wikipedia.orgnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. nih.govresearchgate.net In the realms of pharmaceuticals and agrochemicals, the introduction of fluorine can dramatically enhance a molecule's biological and physical properties. cas.cn It is estimated that over 20% of all pharmaceutical drugs contain at least one fluorine atom, including blockbuster drugs such as Lipitor and Prozac. cas.cn
The strategic incorporation of fluorine or fluorine-containing groups can lead to improved metabolic stability, increased bioavailability, and enhanced binding affinity to target enzymes or receptors. researchgate.netcas.cn For instance, the difluoromethyl group (CF2H) is of particular interest as it can act as a bioisostere of hydroxyl (OH) and thiol (SH) groups, potentially mimicking their hydrogen-bonding capabilities while offering a different electronic and steric profile. acs.org
Beyond the life sciences, organofluorine compounds are integral to advanced materials. nih.gov Fluoropolymers, such as Polytetrafluoroethylene (Teflon), are renowned for their chemical inertness and low friction coefficients. wikipedia.org Furthermore, fluorinated molecules are essential in the development of liquid crystals, dyes, and as solvents. wikipedia.org The unique properties of these compounds also make them valuable in specialized applications like Positron Emission Tomography (PET) imaging, where fluorine-18 (B77423) is a commonly used radionuclide. researchgate.net
Overview of Zinc-Based Reagents in Modern Organic Synthesis
The history of organozinc chemistry dates back to 1848, when Edward Frankland prepared the first organozinc compound, diethylzinc. wikipedia.org Since then, these reagents have become indispensable tools for forming carbon-carbon bonds in organic synthesis. Organozinc compounds occupy a unique position in terms of reactivity; they are generally less reactive than their organolithium and organomagnesium counterparts, a feature that allows for excellent functional group tolerance. slideshare.net This means they can be used in the presence of sensitive groups like esters, nitriles, and ketones without unwanted side reactions.
The utility of organozinc reagents is vast, encompassing a range of named reactions. They are central to the Nobel Prize-winning Negishi coupling, a palladium-catalyzed cross-coupling reaction, as well as the Simmons-Smith cyclopropanation and the Reformatsky reaction. wikipedia.orgslideshare.net The development of highly activated zinc, such as Rieke® Zinc, further expanded the scope of organozinc chemistry by enabling the direct reaction of zinc metal with less reactive organic halides. wikipedia.org Zinc's position in the periodic table, bridging the main group and transition metals, allows it to participate in a diverse array of transformations, from stoichiometric reactions to catalytic processes. researchgate.net
Historical Development and Evolution of Bis(difluoromethanesulfinic acid) ZINC as a Key Reagent
The journey to develop effective difluoromethylation reagents has been a significant focus in organofluorine chemistry. The difluoromethyl (CF2H) group is highly sought after for its unique physicochemical properties, but its direct installation has historically been challenging. qmul.ac.uk Early methods often relied on reagents like chlorodifluoromethane (B1668795) (Freon-22), which was later phased out under the Montreal Protocol due to its ozone-depleting potential. rsc.orgrsc.org Other traditional methods, such as the deoxyfluorination of aldehydes using reagents like diethylaminosulfur trifluoride (DAST), were effective but suffered from limitations including harsh conditions and the need to pre-install an aldehyde functional group. rsc.orgresearchgate.net
The last few decades have seen a surge in the development of novel, safer, and more versatile reagents for difluoromethylation. qmul.ac.ukrsc.org Within this context, This compound (also known as Zinc difluoromethanesulfinate, the Baran difluoromethylation reagent, or DFMS) has emerged as a prominent and widely used reagent. chemspider.com This compound provides a convenient and efficient source of the difluoromethyl radical (•CF2H) through a single-electron oxidation mechanism. rsc.org Its development marked a significant step forward, enabling the direct difluoromethylation of a wide variety of organic substrates, including heteroarenes, thiols, enones, and α,β-unsaturated carboxylic acids under relatively mild conditions. The invention of stable, solid reagents like this compound has streamlined access to complex difluoromethylated molecules, which were previously difficult to synthesize. rsc.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂H₂F₄O₄S₂Zn |
| Molecular Weight | 295.55 g/mol |
| CAS Number | 1355729-38-2 |
| Appearance | Solid |
Data sourced from multiple references. chemspider.com
Academic Research Landscape and Interdisciplinary Relevance of this compound
The introduction of this compound has catalyzed a significant amount of academic and industrial research. Its primary relevance lies at the intersection of organic synthesis, medicinal chemistry, and materials science. cas.cnrsc.org The reagent's ability to perform "late-stage" difluoromethylation—installing the CF2H group onto a complex, fully-formed molecule—is particularly valuable in drug discovery. rsc.orgresearchgate.net This strategy allows chemists to rapidly generate analogues of biologically active compounds to fine-tune their properties.
Current research frequently employs this compound in radical-mediated reactions, often initiated by photoredox catalysis or other radical initiators. qmul.ac.uk These methods have proven effective for the C-H difluoromethylation of heteroaromatics, which are common scaffolds in pharmaceuticals. rsc.org The reagent's broad applicability and functional group tolerance have made it a go-to tool for accessing novel chemical matter.
The interdisciplinary impact is clear: synthetic chemists develop new methodologies using the reagent, medicinal chemists apply these methods to create potential new therapeutics, and materials scientists explore the resulting compounds for novel properties. The ongoing exploration of difluoromethylation chemistry, spurred by the accessibility of reagents like this compound, continues to be a vibrant and productive area of chemical research. qmul.ac.ukrsc.org
Table 2: Selected Applications of this compound
| Reaction Type | Substrate Class | Product Type | Significance |
|---|---|---|---|
| Radical Difluoromethylation | Heteroarenes | Difluoromethylated Heteroarenes | Access to novel pharmaceutical scaffolds |
| Conjugate Addition | α,β-Unsaturated Carbonyls | β-Difluoromethylated Carbonyls | Synthesis of modified bioactive molecules |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
difluoromethanesulfinic acid;zinc | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJOUIZQRKDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F4O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis Difluoromethanesulfinic Acid Zinc
Established Synthetic Routes to Bis(difluoromethanesulfinic acid) ZINC
The most widely adopted and well-documented method for synthesizing this compound involves the reduction of a sulfonyl chloride precursor. This approach is valued for its reliability and the accessibility of the starting materials. nih.govnih.gov
The procedure begins with creating a suspension of zinc dust in water, which is then cooled in an ice-water bath to manage the reaction temperature. nih.gov Difluoromethanesulfonyl chloride is added dropwise to the stirred, cooled suspension over a period of approximately 20 minutes. nih.gov This controlled addition is crucial for managing the exothermic nature of the reaction. The synthesis is generally complete within three hours. nih.gov
Optimizing reaction conditions is essential for achieving high purity and yield of this compound. Key variables include temperature control, purity of starting materials, and effective removal of byproducts.
A troubleshooting guide based on established protocols highlights common issues and their solutions for optimizing the synthesis. nih.gov For instance, if the yield of the crude product is lower than expected, it may be due to impure starting materials, necessitating their repurification. nih.gov Conversely, an excessively high yield often indicates the presence of residual water. nih.gov This can be addressed by adding toluene (B28343) to the crude product and performing evaporation under vacuum to facilitate the azeotropic removal of water. nih.gov The presence of inorganic salt impurities, such as zinc chloride (ZnCl₂), can result in a cloudy solution during workup; this is mitigated by careful filtration through a medium like sand or Celite®. nih.gov
Table 1: Troubleshooting and Optimization of this compound Synthesis nih.gov
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of crude product | Impure starting materials | Check purity of reagents and repurify if necessary. |
| Excessively high yield | Residual water in the product | Add toluene and repeat evaporation in vacuo. |
| Cloudy filtrate during workup | Presence of inorganic salts | Repeat filtration using a finer medium (e.g., Celite®). |
| High chloride content in final product | Incomplete removal of ZnCl₂ | Repeat washing steps with the solvent mixture; sonicate if needed. |
Advanced Purification Techniques for Laboratory-Scale Production
The crude product obtained from the synthesis typically contains impurities, most notably water and zinc chloride (ZnCl₂), which must be removed to ensure the reagent's efficacy in subsequent chemical reactions. nih.govenamine.net
A robust purification procedure has been developed for laboratory-scale production. nih.gov This technique involves washing the crude solid product with a 1:1 mixture of ethyl acetate (B1210297) (EtOAc) and dichloromethane (B109758) (CH₂Cl₂). nih.gov During this process, the solid is suspended in the solvent mixture, and any large chunks are crushed with a spatula to ensure maximum surface area exposure to the solvent. nih.gov The solvent is then removed under vacuum. This washing step is repeated as necessary to reduce the level of impurities. For particularly stubborn impurities, the suspension can be sonicated to enhance the removal of trapped zinc chloride. nih.gov
The final purity of the this compound is often confirmed through elemental analysis, which quantifies the percentage of chloride to ensure it has been effectively removed. nih.gov For instance, a 2-gram mixture of crude DFMS containing approximately 1.21 g of the desired product, 0.49 g of ZnCl₂, and 0.31 g of H₂O can yield 1.21 g of pure product after the washing procedure. nih.gov
Novel Approaches and Precursors in the Synthesis of this compound
While the reduction of difluoromethanesulfonyl chloride with zinc dust remains the standard method, research into alternative synthetic strategies for sulfinates continues to evolve. Other general methods for preparing sulfinic acids and their salts include the reaction of sulfur dioxide with Grignard reagents or diazonium salts. google.com Another established, though less common for this specific compound, reduction method for sulfonyl chlorides uses sodium sulfite. google.comnih.gov
More contemporary research has explored novel precursors and process technologies. One innovative approach involves the synthesis of sulfinate intermediates from aryl boronic acids using a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and a palladium catalyst. chemistryviews.org
Furthermore, a significant advancement in the synthesis of related compounds is the development of a continuous-flow system. rsc.org This sustainable strategy focuses on the in-situ generation and immediate in-line use of alkyl zinc sulfinates, employing green solvents and minimizing waste. rsc.org Such a process-oriented approach represents a novel direction for the synthesis of zinc sulfinate reagents, potentially offering advantages in safety, consistency, and integration into multi-step synthetic sequences.
Considerations for Scalable Synthesis in Research Settings
The established synthesis of this compound is considered operationally simple, robust, and scalable, making it suitable for producing large quantities for research purposes. nih.govenamine.net The reagent's stability under ambient conditions further simplifies its handling and storage. nih.gov
When scaling up the synthesis from the milligram to the multi-gram scale typical in research laboratories, several factors must be considered.
Thermal Management: The reaction is exothermic, and maintaining a low temperature during the addition of the sulfonyl chloride is critical. For larger scales, ensuring efficient heat dissipation from the reaction vessel is paramount to prevent side reactions and ensure safety.
Reagent Addition: The dropwise addition rate may need to be adjusted for larger volumes to maintain temperature control.
Filtration and Washing: Handling larger volumes of solids and solvents requires appropriate equipment. The filtration of the crude product and the subsequent washing steps must be performed efficiently to ensure high purity without significant product loss.
Drying: The complete removal of water and organic solvents from the final product is crucial. On a larger scale, this may require longer drying times under high vacuum or the use of techniques like azeotropic distillation with toluene to ensure an anhydrous product. nih.gov
The protocol is well-suited for producing batches in the 0.5 to 2-gram range, and with careful management of the factors above, it can be adapted for larger quantities needed in extensive research campaigns. nih.gov
Mechanistic Investigations of Bis Difluoromethanesulfinic Acid Zinc Reactivity
Elucidation of Radical Generation Pathways from Bis(difluoromethanesulfinic acid) ZINC
This compound, often abbreviated as DFMS or represented by the formula Zn(SO₂CF₂H)₂, serves as a prominent reagent for the direct introduction of the difluoromethyl group (–CF₂H) into organic substrates. sigmaaldrich.com The primary mechanistic pathway for its reactivity involves the generation of a difluoromethyl radical (•CF₂H). cas.cn This process is typically initiated by an oxidant, with tert-butyl hydroperoxide (tBuOOH) being a commonly used example. cas.cn
Electron Transfer Mechanisms in Difluoromethylation Processes
The difluoromethylation reactions mediated by Zn(SO₂CF₂H)₂ are fundamentally radical processes. cas.cn Following the initial single-electron transfer that generates the difluoromethyl radical, this radical species participates in subsequent reactions with the organic substrate. A key characteristic of the •CF₂H radical generated from this reagent is its nucleophilic character. cas.cn
This nucleophilic nature dictates its reactivity, particularly towards electron-deficient substrates. For instance, in the difluoromethylation of heteroaromatics, the •CF₂H radical preferentially adds to electron-poor positions on the aromatic ring. The reaction proceeds via a Minisci-type mechanism, a hallmark of radical chemistry applied to heteroaromatic compounds. rsc.org This process involves the addition of the nucleophilic radical to the protonated heterocycle, followed by an oxidation step to rearomatize the ring and yield the final difluoromethylated product. This radical addition pathway allows for direct C-H bond functionalization under relatively mild conditions. sigmaaldrich.com
Role of the Zinc Counter Cation in Facilitating Chemical Transformations
While the primary role of Zn(SO₂CF₂H)₂ is to serve as a precursor to the •CF₂H radical, the zinc(II) cation is not merely a spectator ion. Systematic studies have identified zinc as the optimal metal counterion for this reagent, suggesting its active participation in the reaction. sigmaaldrich.com Although detailed mechanistic studies specifically on the zinc cation's role in this context are intricate, its function can be inferred from the broader field of organozinc chemistry.
Zinc salts are known to act as Lewis acids, a property that can be crucial in facilitating chemical transformations. cymitquimica.com In the context of difluoromethylation, the Zn²⁺ ion may play several roles:
Substrate Activation: It can coordinate to the substrate, particularly those containing heteroatoms (like nitrogen or oxygen), thereby activating them towards radical attack.
Stabilization of Intermediates: The zinc cation could stabilize charged intermediates or transition states formed during the reaction sequence.
The solid-state structure of Zn(SO₂CF₂H)₂, which exists as a polymer, further suggests that the coordination geometry and Lewis acidity of the zinc centers are integral to the reagent's reactivity profile.
Analysis of Regioselectivity and Stereoselectivity in this compound Mediated Reactions
Reactions employing Zn(SO₂CF₂H)₂ often exhibit high levels of regioselectivity, particularly in the functionalization of complex molecules with multiple potential reaction sites. sigmaaldrich.com This selectivity is a key advantage of the methodology.
Regioselectivity: In the C-H difluoromethylation of electron-deficient heteroarenes, the reaction typically yields a single, observable regioisomer. The nucleophilic •CF₂H radical preferentially attacks the most electrophilic position on the heterocyclic ring. For example, in substituted pyridines or complex alkaloids, functionalization occurs at predictable sites based on the electronic properties of the substrate.
| Substrate Class | Typical Site of Difluoromethylation | Reference |
|---|---|---|
| Electron-Deficient Heteroarenes (e.g., Pyridines) | C-H bond at the most electron-poor position | sigmaaldrich.com |
| Enones | Addition to the β-carbon | cas.cn |
| Thiols | S-H bond functionalization (S-CF₂H) | cas.cn |
Stereoselectivity: While many applications focus on aromatic systems where stereoselectivity is not a factor, Zn(SO₂CF₂H)₂ has also been used in reactions where stereochemical outcomes are important. For instance, iron-catalyzed decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids using this reagent has been shown to provide a stereospecific synthesis of E-alkenes. cas.cnnih.gov This indicates that the radical addition-elimination process can proceed with a high degree of stereochemical control. However, reports on stereoselective difluoromethylation remain less common compared to other fluorination methods. rsc.org
Influence of Solvent Systems on Reaction Pathways and Efficiency
The choice of solvent is a critical parameter that can significantly influence the pathway, efficiency, and even the regioselectivity of reactions involving Zn(SO₂CF₂H)₂. The standard conditions often employ a biphasic solvent system, such as dichloromethane (B109758) (CH₂Cl₂) and water. sigmaaldrich.com
The organic solvent solubilizes the substrate, while the aqueous phase can be crucial for the reaction's progress. Research has shown that for certain substrates, such as 4-substituted pyridines, altering the organic co-solvent can directly impact and promote changes in regioselectivity. sigmaaldrich.com Additives within the solvent system, like trifluoroacetic acid (TFA), can also enhance the reaction rate and conversion for select nitrogen-containing heteroarenes.
The nature of the solvent can also affect the generation of organozinc intermediates. Studies on related organozinc reagents have demonstrated that polar aprotic solvents can accelerate the oxidative addition step at the zinc metal surface, which is relevant to the synthesis of the reagent itself. This highlights the complex role of the solvent in not just the difluoromethylation step but also in maintaining the reagent's integrity and reactivity.
Exploration of Transition-Metal-Free Mechanistic Alternatives
A significant feature of difluoromethylation using Zn(SO₂CF₂H)₂ is that the core radical generation mechanism does not inherently require a transition-metal catalyst. cas.cn The reaction is typically initiated by a simple oxidant like tBuOOH or through thermal means, placing it within the realm of transition-metal-free methodologies. This is a considerable advantage, as it avoids the cost, toxicity, and potential product contamination associated with transition metals.
While the standard protocol is transition-metal-free, the versatility of Zn(SO₂CF₂H)₂ allows it to be integrated into other catalytic systems to achieve different transformations. For example, it has been used as the difluoromethyl source in reactions catalyzed by iron or silver. cas.cnnih.gov
Furthermore, alternative transition-metal-free activation methods are being explored. Photoredox catalysis, using visible light and an organic photosensitizer, represents a modern, mild approach to generate the •CF₂H radical from Zn(SO₂CF₂H)₂. researchgate.net This strategy offers an alternative pathway that avoids the use of chemical oxidants and often proceeds under very mild conditions, expanding the scope and applicability of this versatile reagent in transition-metal-free synthesis. researchgate.net
Applications of Bis Difluoromethanesulfinic Acid Zinc in Organic Synthesis
Difluoromethylation of Diverse Organic Substrates
DFMS is a versatile reagent capable of difluoromethylating a range of organic substrates, most notably heteroarenes and thiol compounds. The reaction is typically carried out in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), to generate the difluoromethyl radical.
Functionalization of Heteroarenes and Thiol Compounds
The direct C-H difluoromethylation of heteroarenes is a cornerstone application of Bis(difluoromethanesulfinic acid) ZINC. This method allows for the direct installation of a difluoromethyl group onto electron-deficient nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. The reaction generally proceeds with high regioselectivity, targeting the most electron-poor positions of the heterocyclic ring. A variety of heterocycles, including pyridines, pyrimidines, quinolines, and xanthines, have been successfully difluoromethylated using this reagent.
In addition to heteroarenes, DFMS has been shown to be effective for the difluoromethylation of thiol compounds. Aromatic thiols react with the difluoromethyl radical generated from DFMS to form the corresponding difluoromethyl thioethers. This transformation provides a straightforward route to a class of compounds with potential applications in materials science and medicinal chemistry.
Table 1: Difluoromethylation of Heteroarenes and a Thiol with this compound
| Substrate | Product | Yield (%) |
|---|---|---|
| Caffeine | 8-(difluoromethyl)caffeine | 90 |
| Theophylline | 7-(difluoromethyl)theophylline | 72 |
| 4-Chloropyridine | 4-Chloro-2-(difluoromethyl)pyridine | 66 |
| Ethyl isonicotinate | Ethyl 2-(difluoromethyl)isonicotinate | 61 |
| 4-Nitroquinoline | 4-Nitro-2-(difluoromethyl)quinoline | 49 |
| Thiophenol | Phenyl difluoromethyl sulfide | 50 |
Data sourced from a study by Fujiwara et al.
Substrate Scope and Functional Group Compatibility
A significant advantage of using this compound is its remarkable compatibility with a wide range of functional groups. This tolerance allows for the late-stage functionalization of complex molecules without the need for protecting groups. The mild reaction conditions contribute to the preservation of sensitive functionalities.
The reaction is compatible with functional groups such as:
Nitriles: The cyano group remains intact during the difluoromethylation reaction.
Ketones and Esters: Carbonyl functionalities, including ketones and esters, are well-tolerated.
Aryl Halides: Halogens such as chlorine and bromine on aromatic rings are not affected, providing handles for further cross-coupling reactions.
Carboxylic Acids: Free carboxylic acids are compatible with the reaction conditions, a notable feature as they are often not tolerated in other C-H functionalization methods.
Boronate Esters: Boronate esters, which are valuable for subsequent Suzuki couplings, are also compatible.
Table 2: Functional Group Compatibility in the Difluoromethylation of Heterocycles
| Substrate with Functional Group | Product | Yield (%) |
|---|---|---|
| Ethyl 4-pyridinecarboxylate | Ethyl 2-(difluoromethyl)-4-pyridinecarboxylate | 61 |
| 4-Cyanopyridine | 4-Cyano-2-(difluoromethyl)pyridine | 72 |
| 4'-Chloropropiophenone | 4'-Chloro-3'-(difluoromethyl)propiophenone | 40 |
| 4-Bromoisoquinoline | 4-Bromo-1-(difluoromethyl)isoquinoline | 55 |
| Nicotinic acid | 2-(Difluoromethyl)nicotinic acid | 45 |
| 4-(Pinacolboranyl)pyridine | 4-(Pinacolboranyl)-2-(difluoromethyl)pyridine | 35 |
Data illustrates the tolerance of various functional groups during difluoromethylation reactions.
C-H Functionalization Reactions Facilitated by this compound
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient approach to molecular diversification. This compound plays a pivotal role in facilitating such reactions, particularly in the context of heterocyclic compounds.
Regioselective C-H Functionalization in Heterocycles
The use of DFMS for the difluoromethylation of heterocycles is characterized by a high degree of regioselectivity. The reaction proceeds via a radical addition mechanism, and the site of functionalization is generally governed by the electronic properties of the heterocyclic substrate. In most cases, the difluoromethyl radical preferentially attacks the most electron-deficient C-H bond. For instance, in pyridine (B92270) derivatives, functionalization typically occurs at the C2 or C4 position. This predictable regioselectivity is a key advantage of this methodology.
Strategies for Site-Selective Alkylation of Heterocycles
The inherent regioselectivity of the difluoromethylation reaction using DFMS provides a powerful strategy for the site-selective alkylation of heterocycles. By leveraging the electronic biases of the substrate, chemists can direct the introduction of the difluoromethyl group to a specific position. For substrates with multiple potential reaction sites, the outcome can often be predicted based on the relative electron density of the C-H bonds. This allows for a programmed approach to the synthesis of specifically substituted heterocycles, avoiding the need for complex pre-functionalization steps.
Table 3: Regioselective C-H Difluoromethylation of Heterocycles
| Heterocycle | Position of Difluoromethylation | Product | Yield (%) |
|---|---|---|---|
| Pyridine | C2 | 2-(Difluoromethyl)pyridine | 52 |
| Quinoline | C2 | 2-(Difluoromethyl)quinoline | 65 |
| Isoquinoline | C1 | 1-(Difluoromethyl)isoquinoline | 78 |
| Quinoxaline | C2 | 2-(Difluoromethyl)quinoxaline | 85 |
| Lepidine (4-methylquinoline) | C2 | 2-(Difluoromethyl)-4-methylquinoline | 71 |
This table showcases the predictable regioselectivity of the difluoromethylation reaction on various nitrogen-containing heterocycles.
Sequential and One-Pot Reaction Architectures Using this compound
The compatibility of the difluoromethylation reaction using DFMS with various functional groups and its operational simplicity have enabled the development of sequential and one-pot reaction sequences. This approach allows for the rapid construction of molecular complexity from simple starting materials without the need for isolation and purification of intermediates.
Contributions to the Synthesis of Complex Molecular Architectures
This compound, also known as zinc difluoromethanesulfinate (DFMS), has emerged as a significant reagent in the construction of intricate and biologically relevant molecules. sigmaaldrich.com Its primary contribution lies in its ability to serve as a robust precursor for the difluoromethyl radical (•CF₂H), a key intermediate for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. This reactivity is particularly valuable in the synthesis of complex molecular architectures, where traditional methods may fail due to harsh conditions or poor functional group tolerance. nih.gov
The reagent's utility is prominently featured in its application to the late-stage functionalization of complex heterocycles, which are foundational scaffolds in numerous pharmaceuticals and natural products. nih.govresearchgate.net The innate C-H functionalization strategy championed by this reagent allows for the direct installation of the difluoromethyl group onto pre-existing complex frameworks without the need for pre-functionalization, such as conversion to halides or boronic acids. nih.gov This approach streamlines synthetic routes, enabling the rapid diversification of drug candidates and natural product analogues. The mild, radical-based process is compatible with a wide array of sensitive functional groups, including nitriles, esters, ketones, aryl halides, and even free carboxylic acids, which are often present in complex molecules. nih.gov
A powerful strategy for building molecular complexity is through radical-triggered cascade reactions. This compound is instrumental in initiating such cascades, where a single radical addition event triggers a sequence of intramolecular cyclizations to form multiple rings in one pot. researchgate.net This method has proven effective for creating structurally diverse difluoromethyl-containing heterocycles. researchgate.net For instance, the reaction of N-allylbenzamides with a difluoromethyl source can initiate a radical difluoromethylation/cyclization cascade to produce difluoromethylated dihydroisoquinolones. researchgate.net This approach efficiently constructs complex polycyclic systems that would otherwise require lengthy, multi-step syntheses.
The broad applicability of this reagent in constructing complex molecular frameworks is highlighted by its use across a diverse range of heterocyclic systems.
Table 5.4.1: Examples of Complex Heterocyclic Scaffolds Synthesized Using this compound-mediated Reactions
| Heterocyclic Scaffold | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| Oxindoles | Radical addition/cyclization | Core structure in many alkaloids and pharmaceuticals. | researchgate.net |
| Phenanthridines | Radical addition/cyclization | Important pharmacophore with anticancer and antiviral activity. | researchgate.net |
| Quinolones | Radical addition/cyclization | Privileged scaffold in medicinal chemistry, known for antibacterial properties. | researchgate.net] |
| Coumarins | Radical addition/cyclization | Widespread in natural products with diverse biological activities. | researchgate.net |
The development of this zinc sulfinate reagent and its corresponding "toolkit" has provided organic chemists with a practical and operationally simple method to access medicinally relevant C-C bonds, thereby accelerating the discovery of new chemical entities. sigmaaldrich.comnih.gov By enabling the direct and selective modification of complex molecules, this compound plays a crucial role in expanding the accessible chemical space for drug discovery and materials science. researchgate.netresearchgate.net
Coordination Chemistry of Bis Difluoromethanesulfinic Acid Zinc
Nature of Zinc-Ligand Bonding in Difluoromethanesulfinate Complexes
The bonding between the zinc center and the difluoromethanesulfinate ligands in Zn(SO₂CF₂H)₂ is a key determinant of the complex's stability and reactivity. Research based on computational studies, including ab initio calculations, has provided insights into the nature of these bonds. researchgate.net The difluoromethanesulfinate anion (SO₂CF₂H⁻) can coordinate to the zinc cation through its oxygen atoms.
Theoretical studies, including Natural Bond Order (NBO) and Atoms in Molecules (AIM) analyses, have been employed to investigate the topological properties and the nature of the C-F, S-O, and Zn-O bonds. researchgate.net These studies help to elucidate the degree of covalent versus ionic character in the zinc-oxygen bonds and how the electron-withdrawing difluoromethyl group influences the electron density distribution within the sulfinate ligand and its coordination to the zinc center. The coordination of the sulfinate groups can be either monodentate, where only one oxygen atom of the sulfinate group binds to the zinc, or bidentate, where both oxygen atoms chelate the metal center. researchgate.net
Impact of Ligand Design on Zinc Coordination Environment
While specific studies on the impact of modifying the difluoromethanesulfinate ligand in Zn(SO₂CF₂H)₂ are not extensively documented in publicly available literature, general principles of coordination chemistry allow for predictions. The electronic and steric properties of the ligand play a crucial role in determining the coordination number and geometry of the zinc center. Zinc(II) is known for its flexible coordination sphere, commonly adopting tetrahedral, trigonal bipyramidal, or octahedral geometries depending on the nature of the ligands. nih.gov
Introducing substituents on the carbon atom of the difluoromethanesulfinate ligand would likely alter its steric bulk and electronic properties. For instance, replacing the hydrogen with a larger alkyl group could favor lower coordination numbers due to steric hindrance. Conversely, introducing other functional groups capable of coordination could lead to the formation of more complex structures.
Formation of Monomeric and Polymeric Zinc-Difluoromethanesulfinate Species
Theoretical studies suggest that in zinc difluoromethanesulfinate, the sulfinate groups can act as both monodentate and bidentate ligands. researchgate.net This versatility in coordination modes allows for the formation of different structural motifs. The presence of bridging ligands is a common feature in the coordination chemistry of metal sulfinates, often leading to the formation of polymeric structures.
In the case of Zn(SO₂CF₂H)₂, it is plausible that the difluoromethanesulfinate ligands can bridge zinc centers, resulting in the formation of coordination polymers. The specific conditions of synthesis and crystallization, such as the solvent used, would likely influence whether a monomeric or polymeric species is formed. Computational modeling has been performed on a monohydrated complex, suggesting that solvent molecules can also play a role in the coordination sphere and potentially influence the aggregation of the complex. researchgate.net
Spectroscopic and Crystallographic Probes for Coordination Sphere Characterization
The characterization of the coordination sphere of bis(difluoromethanesulfinic acid) zinc relies heavily on spectroscopic and crystallographic techniques.
Spectroscopic Probes:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for probing the coordination of the difluoromethanesulfinate ligand. A detailed study has utilized both IR and Raman spectroscopy in conjunction with ab initio calculations to perform a complete assignment of the observed vibrational bands. researchgate.net The positions of the S-O stretching frequencies are particularly informative. In a free sulfinate anion, the symmetric and asymmetric S-O stretching vibrations have characteristic frequencies. Upon coordination to a metal, these frequencies shift, and the magnitude of the shift can provide information about the coordination mode (monodentate vs. bidentate).
NMR Spectroscopy: While detailed NMR data for solid-state or solution-phase Zn(SO₂CF₂H)₂ are not readily available in the public domain, ¹H and ¹⁹F NMR spectroscopy would be valuable for characterizing the ligand environment. rsc.orgnih.gov The chemical shift of the proton in the -CF₂H group and the fluorine atoms would be sensitive to the coordination environment.
Crystallographic Probes:
The following table summarizes the key spectroscopic data from a study on Zn(SO₂CF₂H)₂, though the full dataset is not publicly accessible. researchgate.net
| Spectroscopic Technique | Key Findings from Theoretical and Experimental Studies |
| Infrared Spectroscopy | A complete assignment of observed bands has been performed, aided by ab initio calculations. Shifts in S-O stretching frequencies upon coordination provide insights into the ligand binding mode. |
| Raman Spectroscopy | Complements IR data, providing further information on the vibrational modes of the complex. The data is consistent with calculated harmonic vibrational frequencies. |
Design and Synthesis of Novel Zinc Complexes Featuring Difluoromethanesulfinate Ligands
The primary synthesis of this compound involves the reaction of a difluoromethanesulfonyl chloride with zinc dust. nih.gov This method provides the foundational compound for its use as a difluoromethylating agent.
The design and synthesis of novel zinc complexes featuring the difluoromethanesulfinate ligand would involve the introduction of auxiliary ligands into the coordination sphere of the zinc center. By reacting Zn(SO₂CF₂H)₂ with various Lewis bases (e.g., amines, phosphines, N-heterocyclic carbenes), it would be possible to create a family of new zinc complexes with modified reactivity and physical properties. The choice of the auxiliary ligand would influence the coordination number and geometry of the zinc center, potentially leading to the isolation of monomeric complexes with well-defined structures. The synthesis of such novel complexes would open up new avenues for their application in catalysis and materials science.
Computational and Theoretical Studies of Bis Difluoromethanesulfinic Acid Zinc
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For zinc difluoromethanesulfinate, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Ab initio and DFT calculations have been successfully used to determine the molecular structures of zinc difluoromethanesulfinate and its corresponding anion (SO₂CF₂H⁻) in the gas phase. researchgate.net By employing methods like the Hartree-Fock (HF) and B3LYP levels of theory, researchers can evaluate harmonic vibrational frequencies, which are consistent with experimental infrared (IR) and Raman spectra. researchgate.net This correlation between theoretical and experimental data validates the computed structures.
For instance, calculations can reveal the coordination mode of the difluoromethanesulfinate ligands to the zinc center, distinguishing between monodentate (binding through one oxygen) and bidentate (binding through two oxygens) coordination. researchgate.net Furthermore, DFT facilitates the analysis of the compound's topological properties and the nature of its chemical bonds, such as the C-F, S-O, and Zn-O bonds, through techniques like Natural Bond Order (NBO) and the Quantum Theory of Atoms in Molecules (AIM). researchgate.net
Table 1: Representative Theoretical Bond Parameters for Zinc Complexes Note: This table contains generalized data for illustrative purposes, as specific values for Zn(SO₂CF₂H)₂ were not available in the cited literature.
| Parameter | Typical Calculated Value Range | Computational Method |
|---|---|---|
| Zn–O Bond Length | 1.95 - 2.10 Å | DFT (B3LYP) |
| O–S–O Bond Angle | 110 - 115° | DFT (B3LYP) |
Ab Initio Methods in Reactivity Prediction and Reaction Pathway Analysis
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods are crucial for predicting the reactivity of compounds like zinc difluoromethanesulfinate and for mapping out the energetic landscapes of chemical reactions.
For zinc complexes, ab initio calculations can model reaction pathways, identifying transition states and intermediates. chemrxiv.orgnih.gov This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For example, in the context of zinc difluoromethanesulfinate's role in difluoromethylation reactions, these methods can elucidate how the CF₂H radical is generated and how it interacts with a substrate.
A study on various chloroaquazinc(II) complexes using ab initio methods up to the MP2/6-31+G* level provided a thorough examination of geometries, frequencies, and energies for different coordination numbers. nih.gov Similar approaches can be applied to zinc difluoromethanesulfinate to understand its fundamental chemical behavior and predict its performance in synthetic applications.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Ab initio molecular dynamics (AIMD), which combines molecular dynamics with electronic structure calculations, is particularly powerful for studying complex systems like organozinc reagents in solution. acs.orgchemrxiv.orgnih.govresearchgate.net
AIMD simulations can reveal the dynamic nature of the solvation shell around a zinc complex, showing how solvent molecules coordinate with the metal center. acs.orgchemrxiv.orgnih.gov This is critical because the solvent can significantly influence the reagent's stability and reactivity. For example, simulations of various organozinc compounds in tetrahydrofuran (B95107) (THF) have shown that multiple solvation states can exist in equilibrium at room temperature, which has important implications for reaction mechanisms. acs.orgnih.gov Applying these simulation techniques to zinc difluoromethanesulfinate would clarify its structure and speciation in different solvents, helping to explain its reactivity in synthetic protocols.
Frontier Molecular Orbital (FMO) Analysis for Elucidating Reaction Energetics and Selectivity
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov Analysis of the HOMO and LUMO provides insights into the energetics and selectivity of chemical reactions.
For zinc complexes, the nature and energy of these frontier orbitals are key to their chemical behavior. researchgate.netresearchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for zinc difluoromethanesulfinate. uwa.edu.au For many zinc(II) complexes, the HOMO is often located on the ligands, while the LUMO may be centered on the metal or distributed across the complex. uwa.edu.au This analysis can help predict how the reagent will interact with other molecules, for instance, in radical-mediated difluoromethylation reactions where electron transfer processes are crucial.
Table 2: Illustrative Frontier Molecular Orbital Data for a Generic Zinc(II) Complex Note: This table is for illustrative purposes. Specific values depend on the ligand and computational level.
| Orbital | Energy (eV) | Primary Contribution | Implication for Reactivity |
|---|---|---|---|
| LUMO | -1.5 | Ligand π* / Metal d | Site of nucleophilic attack |
| HOMO | -6.8 | Ligand π / O p-orbitals | Site of electrophilic attack / electron donation |
Computational Prediction and Optimization of Bis(difluoromethanesulfinic acid) ZINC Performance in Novel Reaction Systems
Computational modeling serves as a predictive tool to design new reactions and optimize existing ones. By simulating the performance of zinc difluoromethanesulfinate under various conditions and with different substrates, researchers can screen for promising applications before undertaking extensive experimental work.
For example, computational studies can predict the reaction outcomes of the difluoromethylation of novel heteroaromatic substrates. By calculating the activation barriers for different potential reaction pathways, the most likely product can be identified. This predictive power extends to understanding factors that control regiochemistry in radical additions to heteroaromatic compounds. sigmaaldrich.com Furthermore, theoretical models can guide the development of new catalysts or additives that could enhance the efficiency and selectivity of reactions involving zinc difluoromethanesulfinate.
Elucidation of Reaction Mechanisms through Advanced Computational Modeling
Advanced computational modeling, integrating methods like DFT and AIMD, is indispensable for the detailed elucidation of complex reaction mechanisms. For reactions involving zinc difluoromethanesulfinate, which often proceed via radical pathways, these models can map the entire reaction coordinate. sigmaaldrich.com
This involves identifying the key steps: initiation (formation of the CF₂H radical), propagation (reaction of the radical with the substrate), and termination. Computational studies can characterize the structure and energetics of all intermediates and transition states, providing a complete picture of the reaction. For instance, modeling can clarify the role of the zinc center in facilitating the formation of the radical species and how additives or solvents influence this process. Such detailed mechanistic understanding is vital for rational optimization of reaction conditions to improve yields and selectivity in drug discovery and materials science applications. nih.gov
Future Research Directions and Emerging Paradigms
Integration of Bis(difluoromethanesulfinic acid) ZINC Chemistry with Flow Reactor Systems
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for in-line reaction monitoring and optimization. The integration of this compound chemistry with these systems is a promising area of development.
The radical-based reactions initiated by this reagent are well-suited for photoflow reactors. nih.gov Recent studies have shown the successful use of continuous-flow systems for the in-situ generation and subsequent use of alkyl zinc sulfinates for the photofunctionalization of heterocycles. researchgate.net This approach minimizes the handling of potentially unstable reagents and allows for precise control over irradiation times and reaction temperatures. Furthermore, the development of a continuous process for preparing a related crystalline organometallic difluoromethylating reagent, [(DMPU)2Zn(CF2H)2], underscores the industrial viability and interest in moving such chemistry from batch to flow. lookchem.com
Future work in this area will likely focus on:
Developing optimized flow protocols for a wider range of substrates using this compound.
Integrating 3D-printed reactors to create bespoke systems tailored for specific difluoromethylation reactions. nih.gov
Coupling flow reactors with downstream processing units for continuous purification and isolation of the difluoromethylated products.
Exploration of New Substrate Classes for Difluoromethylation and Related Transformations
Initial studies on this compound focused on its application for the direct C-H difluoromethylation of nitrogen-containing heteroarenes. nih.gov Since then, its utility has been expanded to a broader range of organic substrates, demonstrating its versatility.
The reagent has proven effective for the difluoromethylation of:
Thiols and Enones: Expanding the scope to different functional groups. cas.cn
α,β-Unsaturated Carboxylic Acids: A decarboxylative difluoromethylation process provides access to difluoromethylated alkenes. cas.cn
N-arylacrylamides: A silver-catalyzed difluoromethylation/cyclization reaction yields difluoromethyl-substituted oxindoles. cas.cnresearchgate.net
The exploration of new substrate classes is an active area of research. The goal is to further broaden the synthetic utility of the reagent, making the difluoromethyl group accessible for a wider array of molecular scaffolds. Future efforts will likely target more complex and sterically hindered substrates, as well as investigate tandem reactions where the initial radical addition triggers subsequent cyclizations or rearrangements. researchgate.net
Table 2: Substrate Scope of this compound
| Substrate Class | Reaction Type | Product Class | Reference |
| Heteroarenes (e.g., Pyridines, Pyrroles) | Radical C-H Functionalization | Difluoromethylated Heteroarenes | nih.govnih.gov |
| Thiols | Radical Addition | Difluoromethyl Thioethers | cas.cn |
| Enones | Radical Addition | β-Difluoromethyl Ketones | cas.cn |
| α,β-Unsaturated Carboxylic Acids | Decarboxylative Radical Addition | E-alkenes with HCF2-substituents | cas.cn |
| N-Arylacrylamides | Radical Addition/Cyclization | HCF2-substituted Oxindoles | cas.cnresearchgate.net |
Mechanistic Insights into Catalyst Turnover, Deactivation, and Lifespan
A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and improving efficiency. Key areas for future mechanistic investigation include:
Radical Generation: Elucidating the precise mechanism of the interaction between the zinc sulfinate and the oxidant to form the •CF2H radical.
Catalyst Role: In transition-metal-catalyzed systems, clarifying the role of the metal in the catalytic cycle—whether it facilitates radical generation, participates in a radical relay, or is involved in the final bond-forming step. nih.gov
Light on-off experiments and radical trapping studies are common methods used to probe the involvement of radical intermediates in these transformations. researchgate.net
Rational Design of Next-Generation Zinc Difluoromethanesulfinate Reagents with Tunable Reactivity and Selectivity
The discovery of this compound was a significant advance, showing superior reactivity compared to its sodium salt analogue. nih.gov This highlights a key principle for future development: the metal counterion plays a crucial role in the reagent's properties. The rational design of new reagents aims to move beyond serendipitous discovery to the deliberate synthesis of compounds with tailored characteristics.
Future design strategies will likely focus on:
Ligand Modification: For related (difluoromethyl)zinc reagents, the stability and reactivity can be tuned by altering the supporting ligands. cas.cn A similar approach could be applied to sulfinate chemistry, where modifying the coordination sphere of the zinc center could influence the reagent's solubility, stability, and redox potential.
Structure-Reactivity Relationships: Systematically studying how changes to the sulfinate structure (e.g., replacing the CF2H group with other fluoroalkyl groups) affect reaction outcomes. nih.gov This can lead to a toolkit of reagents with predictable reactivity and selectivity for different applications. nih.govresearchgate.net
Computational Chemistry: Employing computational modeling to predict the properties of novel reagent designs before their synthesis, accelerating the development process. chemrxiv.org This can help in designing reagents with optimal stability and reactivity for specific transformations.
By fine-tuning the electronic and steric properties of the reagent, next-generation zinc difluoromethanesulfinates could offer enhanced performance, broader substrate scope, and improved selectivity in difluoromethylation reactions.
Q & A
Q. What are the recommended synthesis routes for Bis(difluoromethanesulfinic acid) ZINC, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves reacting zinc salts with difluoromethanesulfinic acid derivatives under controlled pH and temperature. For example, zinc hydroxide or oxide precursors (e.g., from zinc salt methods ) can be reacted with difluoromethanesulfinic acid. Purification via recrystallization or column chromatography is critical. Structural validation should employ X-ray diffraction (XRD) for crystallinity analysis, transmission electron microscopy (TEM) for morphology, and nuclear magnetic resonance (NMR) for functional group confirmation. Cross-referencing with databases like ZINC (for analogous structures) ensures alignment with known data .
Q. Which analytical techniques are optimal for assessing purity and stability of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, coupled with mass spectrometry (MS) for molecular weight confirmation. Stability under varying conditions (e.g., temperature, humidity) can be tested via thermogravimetric analysis (TGA) and dynamic light scattering (DLS) . For zinc-specific quantification, atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Solid-state membrane sensors (e.g., coated wire sensors) are also effective for real-time ion detection in solution .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of this compound across studies be systematically addressed?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies . Use factorial design to isolate variables (e.g., pH, temperature, solvent polarity) that may influence catalytic activity . Cross-validate results with computational models (e.g., docking simulations via the ZINC database ) and correlate with experimental kinetics data. Contradictions often arise from unaccounted ligands or impurities; thus, X-ray photoelectron spectroscopy (XPS) can identify surface oxidation states or contaminants .
Q. What experimental designs are suitable for probing the coordination chemistry of this compound with biomolecules?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry. Pair this with Fourier-transform infrared spectroscopy (FTIR) to track ligand-exchange dynamics. For mechanistic insights, use density functional theory (DFT) simulations to predict coordination geometries, validated by extended X-ray absorption fine structure (EXAFS) spectroscopy. Ensure alignment with bioinorganic frameworks, such as zinc's role in enzyme active sites .
Q. How can computational and experimental data be integrated to predict the reactivity of this compound in novel solvents?
- Methodological Answer : Utilize molecular dynamics (MD) simulations parameterized with experimental solubility data (e.g., logP values from ZINC ). Validate predictions using cyclic voltammetry to assess redox behavior and Raman spectroscopy to monitor solvation-shell interactions. For high-throughput screening, apply quantitative structure-activity relationship (QSAR) models trained on ZINC’s biologically relevant properties .
Data Analysis and Contradiction Resolution
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Address variability by applying mixed-effects models to account for batch-to-batch differences in synthesis. Cross-reference with toxicological databases (e.g., ATSDR guidelines ) for zinc-specific thresholds. For biomarker identification, combine principal component analysis (PCA) with metabolomics data to isolate toxicity signatures .
Q. How should researchers design studies to resolve discrepancies in zinc leaching rates from this compound complexes?
- Methodological Answer : Implement full factorial designs to test variables like pH, ionic strength, and ligand concentration . Use ICP-MS for precise zinc quantification and synchrotron radiation-based techniques (e.g., μ-XRF) to map leaching spatially. Compare results with thermodynamic models (e.g., PHREEQC) to identify deviations from equilibrium predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
